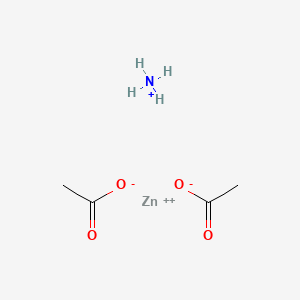
Zinc diacetate, ammoniate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc diacetate, ammoniate is a chemical compound with the molecular formula C2H7NO2Zn. It is also known as zinc acetate ammoniate. This compound is a coordination complex where zinc is coordinated with acetate and ammonia ligands. It is commonly used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zinc diacetate, ammoniate can be synthesized through a simple precipitation method. One common route involves reacting zinc acetate dihydrate with ammonium hydroxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Zn(CH3COO)2⋅2H2O+NH4OH→Zn(CH3COO)2⋅NH3+2H2O
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where zinc acetate and ammonium hydroxide are mixed under controlled temperature and pH conditions. The resulting product is then purified and dried to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
Zinc diacetate, ammoniate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield elemental zinc.
Substitution: The acetate and ammonia ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands like chloride, nitrate, or sulfate.
Major Products Formed
Oxidation: Zinc oxide (ZnO)
Reduction: Elemental zinc (Zn)
Substitution: Various zinc coordination complexes depending on the ligands used.
Wissenschaftliche Forschungsanwendungen
Zinc diacetate, ammoniate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of zinc oxide nanoparticles, which have applications in catalysis and materials science.
Biology: It is used in the preparation of zinc-containing enzymes and proteins for biochemical studies.
Medicine: this compound is used in the formulation of zinc supplements and medications for treating zinc deficiency.
Industry: It is used in the production of polymers, coatings, and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of zinc diacetate, ammoniate involves its ability to release zinc ions (Zn²⁺) in solution. These zinc ions can interact with various molecular targets and pathways, including:
Catalytic Role: Zinc ions act as cofactors for many enzymes, facilitating catalytic reactions.
Structural Role: Zinc ions stabilize the structure of proteins and nucleic acids.
Regulatory Role: Zinc ions play a role in signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc acetate: Similar in structure but lacks the ammonia ligand.
Zinc chloride: Another zinc coordination compound with chloride ligands.
Zinc sulfate: A zinc compound with sulfate ligands.
Uniqueness
Zinc diacetate, ammoniate is unique due to the presence of both acetate and ammonia ligands, which confer distinct chemical properties and reactivity compared to other zinc compounds. Its ability to release zinc ions in a controlled manner makes it valuable in various applications.
Eigenschaften
CAS-Nummer |
68213-77-4 |
|---|---|
Molekularformel |
C4H10NO4Zn+ |
Molekulargewicht |
201.5 g/mol |
IUPAC-Name |
azanium;zinc;diacetate |
InChI |
InChI=1S/2C2H4O2.H3N.Zn/c2*1-2(3)4;;/h2*1H3,(H,3,4);1H3;/q;;;+2/p-1 |
InChI-Schlüssel |
OELBWGDMKHUKCU-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)[O-].CC(=O)[O-].[NH4+].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















